molecular formula C6H12O5 B015572 1,4-Anhydro-D-glucitol CAS No. 27299-12-3

1,4-Anhydro-D-glucitol

Cat. No.: B015572
CAS No.: 27299-12-3
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-JGWLITMVSA-N
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Description

Sorbitan is a mixture of isomeric organic compounds derived from the dehydration of sorbitol. It serves as an intermediate in the conversion of sorbitol to isosorbide. Sorbitan is primarily used in the production of surfactants such as polysorbates, which are important emulsifying agents .

Mechanism of Action

1,4-Anhydro-D-glucitol, also known as Sorbitan or 1,4-Sorbitan, is a compound with a structure similar to glucose . It plays a significant role in various biological processes, particularly in the context of diabetes and viral infections .

Target of Action

The primary target of this compound is the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein . This interaction is crucial in inhibiting the infection of host cells by the virus .

Mode of Action

This compound interacts with the S2 subunit HR1 structural domain of the SARS-CoV-2 spike protein at the V952 and N955 sites . This interaction inhibits the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion and thereby inhibiting the infection of host cells by the virus .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to glucose metabolism . In the human body, this compound levels are strictly negatively correlated with blood glucose levels . This compound is significantly deficient in individuals with diabetes, which may be a key reason for the severe outcomes observed in diabetic patients following SARS-CoV-2 infection .

Pharmacokinetics

This compound is readily absorbed from the small intestine and is quickly excreted in the urine . In normal human serum, its concentration ranges from 100-300 μM, and it is distributed in a steady state across various organs . In individuals with diabetes, the level of this compound is 5-15 times lower than in healthy individuals .

Result of Action

The action of this compound results in significant inhibition of SARS-CoV-2 infection . In diabetic mice, supplementation with this compound can effectively inhibit severe disease following SARS-CoV-2 infection . This is evidenced by a 100-1000 fold decrease in lung viral load and significant alleviation of lung tissue damage .

Action Environment

Environmental factors, such as diet and age, can influence the action, efficacy, and stability of this compound . For instance, this compound levels significantly decrease in the elderly, a demographic known for increased severity rates following SARS-CoV-2 infection . Furthermore, this compound is widely present in everyday foods, particularly in soybeans . Therefore, dietary strategies could potentially be developed to prevent severe SARS-CoV-2 infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan is produced by the dehydration of sorbitol. The dehydration reaction typically produces sorbitan as a mixture of five- and six-membered cyclic ethers, with the five-membered 1,4-anhydrosorbitol form being the dominant product . The reaction conditions include the use of acid catalysts, such as sulfuric acid, and temperatures around 150°C .

Industrial Production Methods: In industrial settings, sorbitan is synthesized through etherification followed by esterification. The process involves the use of catalysts and optimized reaction conditions to ensure high yield and purity. For example, the concentration of catalyst Z1 is maintained at 1.1%, with a reaction temperature of 150°C and a reaction time of 90 minutes .

Chemical Reactions Analysis

Types of Reactions: Sorbitan undergoes several types of chemical reactions, including dehydration, esterification, and etherification. The dehydration of sorbitol to sorbitan is a key reaction, often catalyzed by acids .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Sorbitan is unique due to its intermediate role in the conversion of sorbitol to isosorbide and its extensive use in the production of surfactants. Its ability to form stable emulsions makes it invaluable in various industrial applications .

Properties

IUPAC Name

(2R,3R,4S)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol
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InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1
Source PubChem
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InChI Key

JNYAEWCLZODPBN-JGWLITMVSA-N
Source PubChem
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Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O
Source PubChem
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Molecular Formula

C6H12O5
Source PubChem
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DSSTOX Substance ID

DTXSID20893390, DTXSID50893383
Record name 1,4-Anhydroglucitol
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Record name 1,4-Anhydro-D-glucitol
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Molecular Weight

164.16 g/mol
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CAS No.

27299-12-3, 12441-09-7, 100402-56-0, 28218-56-6
Record name 1,4-Sorbitan
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Record name d-Glucose, ether with 1,4-anhydro-d-glucitol
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Synthesis routes and methods I

Procedure details

This was prepared by modification of the method of S. Soltzberg (J. Am. Chem. Soc., 68, 919 (1946)). In a 2L round bottom flask, D-Sorbitol (130 g) was added to a solution of 1.43 g of concentrated H2SO4 in 19.5 ml of H2O. The flask was warmed in a 100° oil bath until the solid began to melt. The flask was then evacuated, maintained at approximately 20-25 mm Hg, and placed in a 140° oil bath. The reaction was stirred at 125°-145° for 30 minutes at reduced pressure. The reaction flask was then cooled to room temperature and 500 ml of H2O and approximately 25 g of Norit were added. The flask was warmed in a 80° oil bath for several minutes and the mixture was filtered. After cooling to room temperature, the filtrate was neutralized with barium acetate to pH 6.5, and allowed to stand for one hour. The precipitate was then removed by filtration and the solvent was removed to provide a colorless, oily solid. Chromatography on silica gel (750 g 0-30% CH3OH in CHCl3) yielded 30.0 g of impure [2R-2α(S*),3α,4β]]-tetrahydro-β,3,4-trihydroxy-2-furanethanol, which was used as such in the following step.
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19.5 mL
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Synthesis routes and methods II

Procedure details

1,4-Anhydro-D-glucitol may be prepared using the procedure disclosed in Acta Chem. Scand., B35, 441-449 (1981), whereby D-sorbitol is heated with an aqueous mineral acid such as sulfuric acid. The L-enantiomer, 1,4-anhydro-L-glucitol, may be prepared from L-glucitol by an analogous procedure. L-glucitol may be prepared by sodium borohydride reduction of L-glucose. The D and L enantiomers may simply be combined to form a 1,4-anhydro-DL-glucitol mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Anhydro-D-glucitol
Reactant of Route 2
1,4-Anhydro-D-glucitol
Reactant of Route 3
1,4-Anhydro-D-glucitol
Reactant of Route 4
1,4-Anhydro-D-glucitol
Reactant of Route 5
1,4-Anhydro-D-glucitol
Reactant of Route 6
1,4-Anhydro-D-glucitol
Customer
Q & A

Q1: What is the molecular formula and weight of sorbitan?

A1: Sorbitan's molecular formula is C6H12O5, and its molecular weight is 164.16 g/mol.

Q2: Is there any spectroscopic data available for sorbitan?

A2: While the provided research papers don't delve into detailed spectroscopic analysis of sorbitan itself, they utilize techniques like FTIR and XPS to study the surface properties of materials treated with sorbitan esters. [, ] These techniques provide insights into the functional groups present and their interactions with other molecules.

Q3: How stable are sorbitan esters in different environments?

A3: The stability of sorbitan esters depends on the specific fatty acid moiety and environmental conditions. Studies indicate that some sorbitan esters, like sorbitan monostearate, can form stable oleofoams with high air volume fractions in vegetable oils, remaining stable for months. [] This stability is attributed to hydrogen bond formation between the surfactant and the oil.

Q4: What is the role of sorbitan esters in emulsion stability?

A4: Sorbitan esters, particularly those with varying fatty acid chain lengths and degrees of ethoxylation, are effective emulsifiers for oil-in-water (o/w) emulsions. [] They contribute to emulsion stability by reducing interfacial tension between the oil and water phases. Research shows a synergistic effect when blending brominated sorbitan esters with their polyoxyethylene counterparts, influencing the system's required Hydrophilic-Lipophilic Balance (HLB). []

Q5: Do sorbitan compounds exhibit catalytic activity?

A5: The provided research papers primarily focus on sorbitan esters as emulsifiers and stabilizers rather than catalysts. They are not typically recognized for having significant catalytic properties.

Q6: How does the solubility of sorbitan esters vary?

A6: The solubility of sorbitan esters is influenced by the fatty acid chain length and degree of ethoxylation. Longer chains and lower ethoxylation generally decrease water solubility. [] For example, sorbitan monolaurate is more soluble in water than sorbitan monostearate.

Q7: How does the dissolution rate of sorbitan esters affect their applications?

A7: The dissolution rate of sorbitan esters impacts their bioavailability and efficacy in various applications. For instance, in topical formulations, faster dissolution usually leads to better drug release and absorption. []

Q8: How can the stability of formulations containing sorbitan esters be improved?

A8: The stability of sorbitan ester-containing formulations can be enhanced using strategies like optimizing the HLB value of the system, incorporating antioxidants, and selecting appropriate packaging materials. [, ] For example, research has shown that adding polyoxyethylene laurylamine ether to paraquat formulations increases paraquat efficacy by improving its absorption rate, potentially due to enhanced stability and spreading. []

Q9: What are some common formulation strategies for sorbitan esters?

A9: Sorbitan esters are frequently incorporated into formulations using techniques like hot melt extrusion, spray drying, and microemulsion formation. [, ] The choice of method depends on the desired product format and characteristics.

Q10: What analytical methods are commonly used to characterize sorbitan esters?

A10: Researchers utilize various methods like thin-layer chromatography with flame-ionization detection (TLC-FID), gas chromatography, infrared spectroscopy (FTIR), and X-ray diffraction (XRD) to analyze sorbitan esters. [, , ]

Q11: How are analytical methods for sorbitan ester analysis validated?

A11: Analytical methods for sorbitan esters undergo validation to ensure accuracy, precision, specificity, linearity, and robustness. [, ] This validation process guarantees reliable and reproducible results for quantitative and qualitative analysis.

Q12: What is the environmental impact of sorbitan esters?

A12: While sorbitan esters are generally considered safe for human use, their complete environmental impact requires further investigation. [] Research into their biodegradability and potential accumulation in ecosystems is crucial for responsible use and disposal.

Q13: Are there any strategies to mitigate the environmental impact of sorbitan esters?

A13: Utilizing biodegradable alternatives to sorbitan esters, optimizing their concentrations in formulations, and implementing appropriate waste management practices can help minimize their environmental footprint. [, ]

Q14: Are there any alternatives to sorbitan esters for specific applications?

A14: Yes, alternatives like sucrose esters, lecithin, and polyglycerol esters can serve as substitutes for sorbitan esters in various applications. [] The choice depends on factors like desired functionality, cost, and sustainability.

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